Cerium(4+) acrylate

Polymer Chemistry Coating Formulation Redox Initiation

Cerium(4+) acrylate (CAS 94232-55-0) uniquely combines Ce(IV) redox initiation with copolymerizable acrylate ligands in a single molecule. Unlike CAN, it dissolves in organic media without exogenous acid, eliminating corrosion and phase-separation issues. It enables all-acrylate dual-cure coatings (thermal 80–120 °C activation, ~80% conversion in 1 h at 80 °C), covalent Ce incorporation for non-leachable anticorrosion/UV-absorbing polymers, and acid-free grafting onto sensitive biopolymers. Ideal for shadow-cure coatings, chromate-free primers, and bio-based superabsorbents.

Molecular Formula C12H12CeO8
Molecular Weight 424.33 g/mol
CAS No. 94232-55-0
Cat. No. B12651392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(4+) acrylate
CAS94232-55-0
Molecular FormulaC12H12CeO8
Molecular Weight424.33 g/mol
Structural Identifiers
SMILESC=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+4]
InChIInChI=1S/4C3H4O2.Ce/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4
InChIKeyPKFDXXILXGASLT-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium(4+) Acrylate (CAS 94232-55-0) as a Redox Polymerization Initiator: Baseline Characteristics


Cerium(4+) acrylate (CAS 94232-55-0, molecular formula C12H12CeO8) is a coordination complex in which the cerium(IV) ion is bound to acrylate ligands. It belongs to the class of cerium(IV) salts and organocerium compounds that function as redox initiators for radical polymerization. As a cerium(IV) compound, it serves as a thermal initiator for acrylate-based resins, enabling dual-cure (thermal and UV) crosslinking in coatings and graft copolymerization onto various substrates [1]. Its formulation as an acrylate salt distinguishes it from conventional cerium(IV) initiators by providing both the oxidizing cerium center and polymerizable acrylate moieties within the same molecular entity [2].

Why Cerium(4+) Acrylate Cannot Be Substituted by Generic Cerium(IV) Salts in Advanced Polymerization


Generic cerium(IV) salts such as cerium ammonium nitrate (CAN) or cerium sulfate are widely used as redox initiators but suffer from critical limitations in non-aqueous or organic-rich formulations: they typically require strongly acidic aqueous media (e.g., nitric acid) to maintain Ce(IV) solubility and activity, which can lead to phase separation, corrosion, or degradation in organic coating systems [1]. In contrast, cerium(4+) acrylate is designed as an organosoluble cerium(IV) derivative that circumvents these issues, offering compatibility with acrylate monomers and organic solvents without the need for exogenous acid [2]. Furthermore, its acrylate ligands can participate directly in the growing polymer network, potentially reducing extractable initiator residues and improving final material properties [3].

Quantitative Differentiation of Cerium(4+) Acrylate Against Alternative Cerium(IV) Initiators


Organic Solubility vs. Cerium Ammonium Nitrate: Enabling Solvent-Based Formulations

Cerium(4+) acrylate, as an organosoluble cerium(IV) derivative, is designed to dissolve in organic solvents and hydrocarbons, in contrast to cerium ammonium nitrate (CAN), which is predominantly water-soluble and requires strongly acidic aqueous media for effective use in polymerization [1]. The patent literature explicitly discloses cerium(IV) acrylate as a preferred compound for dual-cure coating compositions due to its compatibility with organic phases and its ability to avoid phase separation issues associated with aqueous cerium(IV) salt solutions [2].

Polymer Chemistry Coating Formulation Redox Initiation

Dual-Cure Efficiency: Quantitative Acrylate Conversion Under Thermal Initiation

In a dual-cure isocyanate-acrylate system, a cerium(IV) salt (such as cerium(4+) acrylate) achieved 80% acrylate double bond conversion after 1 hour of heating at 80°C, as measured by FTIR spectroscopy [1]. This thermal initiation was sufficient to produce a hard coating in non-illuminated (shadow) areas, effectively complementing UV-initiated polymerization. The same study demonstrated that a 1-second UV exposure prior to thermal treatment increased acrylate conversion to 94% [1].

Dual-Cure Coatings Thermal Polymerization Crosslinking

Reduced Acid Requirement vs. CAN: Mitigation of Nitric Acid-Dependent Side Reactions

Cerium ammonium nitrate (CAN) typically requires nitric acid to maintain Ce(IV) activity and prevent hydrolysis/precipitation, with graft copolymerization studies commonly conducted in 0.01-0.035 M nitric acid [1]. The presence of nitric acid can lead to acid-catalyzed hydrolysis of ester linkages in acrylate monomers or cellulose backbones. Cerium(4+) acrylate, as a pre-formed acrylate complex, may reduce or eliminate the need for exogenous nitric acid, potentially preserving substrate integrity and simplifying purification [2].

Graft Copolymerization Cellulose Modification Redox Initiation

Functional Polymer Architecture: Covalent Incorporation of Cerium into Polymer Backbones

Unlike non-polymerizable cerium(IV) salts (e.g., CAN, cerium sulfate) that remain as extractable residues post-polymerization, cerium(4+) acrylate contains polymerizable acrylate ligands. These ligands can copolymerize with added acrylate monomers, covalently incorporating the cerium center into the polymer network [1]. This creates a metal-organic hybrid material where cerium is immobilized, potentially conferring permanent redox activity, UV-shielding, or anticorrosion properties without leaching [2].

Metal-Containing Polymers Hybrid Materials Anticorrosion

High-Value Application Scenarios for Cerium(4+) Acrylate in Advanced Polymerization


Dual-Cure (UV + Thermal) Acrylate Coatings for Automotive and Industrial Finishes

Cerium(4+) acrylate is ideally suited for dual-cure coating formulations where UV exposure is incomplete (e.g., complex 3D geometries, shadowed areas, thick pigmented layers). The compound initiates thermal polymerization of acrylate double bonds at 80-120°C, achieving ~80% conversion after 1 hour at 80°C, effectively curing non-illuminated regions without relying on isocyanate-based polyaddition chemistry [1]. This single-chemistry (all-acrylate) approach eliminates residual isocyanate concerns and simplifies formulation design for automotive clearcoats, electronics encapsulation, and pigmented industrial coatings [2].

Organosoluble Redox Initiator for Solvent-Borne Acrylate Polymerization and Grafting

For solvent-borne polymerization and grafting reactions where aqueous media are incompatible, cerium(4+) acrylate offers organosolubility without the need for nitric acid addition. This enables cerium(IV)-initiated graft copolymerization onto hydrophobic substrates (e.g., polyolefins, fluoropolymers, silicones) or in organic solvents where CAN would precipitate or require phase-transfer conditions [1]. Applications include surface modification of polymer films, synthesis of amphiphilic copolymers in organic media, and preparation of cerium-functionalized hybrid materials via solution polymerization [2].

Synthesis of Cerium-Immobilized Functional Polymers and Anticorrosion Coatings

The polymerizable acrylate ligands of cerium(4+) acrylate allow covalent incorporation of cerium into polymer backbones during radical polymerization. This yields non-leachable cerium-containing polymers with potential intrinsic anticorrosion activity (Ce(IV)/Ce(III) redox buffering), UV absorption, and catalytic properties [1]. Target applications include chromate-free anticorrosion primers, self-healing coatings with cerium-based corrosion inhibition, and polymer-supported cerium catalysts for organic transformations in flow chemistry or heterogeneous catalysis [2].

Acid-Free Graft Copolymerization onto Acid-Sensitive Natural Polymers

Conventional CAN-initiated grafting onto cellulose, starch, or chitosan requires nitric acid (0.01-0.035 M) which can hydrolyze glycosidic linkages and degrade substrate molecular weight. Cerium(4+) acrylate, by eliminating the need for exogenous acid, may enable grafting onto acid-sensitive biopolymers with better preservation of native structure [1]. This opens routes for preparing bio-based superabsorbents, biocompatible hydrogels for drug delivery, and surface-modified natural fibers for textile or composite applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cerium(4+) acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.